molecular formula C17H18FNO2S B2863265 (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide CAS No. 1798417-33-0

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2863265
CAS No.: 1798417-33-0
M. Wt: 319.39
InChI Key: CTRPMKYTJUNTRU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H18FNO2S and its molecular weight is 319.39. The purity is usually 95%.
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Scientific Research Applications

Controlled Polymerization for Drug Delivery Systems

Acrylamide derivatives like Poly(N-isopropyl acrylamide) have been widely investigated for drug delivery applications. Controlled, room-temperature RAFT polymerization techniques facilitate the production of these polymers, emphasizing the crucial role of choosing suitable chain transfer agents and initiating species for achieving "living" polymerization characteristics (Convertine et al., 2004).

Fluorescence Quenching Studies in Protein Research

Acrylamide is recognized for its efficiency in quenching tryptophanyl fluorescence in proteins, providing a method to sense the exposure of tryptophan residues. This application is significant for monitoring protein conformational changes and enzyme inhibitor binding, thereby offering insights into protein structure and function (Eftink & Ghiron, 1976).

Synthesis of Fluorescent Dyes for Optical Applications

N-Ethoxycarbonylpyrene- and perylene thioamides serve as building blocks in the synthesis of fluorescent dyes, highlighting the adaptability of acrylamide derivatives in creating materials with tunable optical properties. These compounds exhibit fluorescence across a broad spectrum, underlining their potential in developing advanced optical materials and sensors (Witalewska et al., 2019).

Corrosion Inhibition for Metal Protection

Research into acrylamide derivatives for corrosion inhibition on copper surfaces in nitric acid solutions demonstrates their effectiveness as mixed-type inhibitors. This application is crucial for extending the lifespan and durability of metal components in various industrial settings (Abu-Rayyan et al., 2022).

Advanced Polymers for Enhanced Oil Recovery

Acrylamide-based copolymers functionalized with imidazoline derivative and/or sulfonate showcase improved properties for enhanced oil recovery, including excellent thickening ability and temperature resistance. These materials represent a significant advancement in the field of petroleum engineering, aiming to increase the efficiency of oil extraction processes (Gou et al., 2015).

Properties

IUPAC Name

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-17(21-2,14-5-3-4-6-15(14)18)12-19-16(20)8-7-13-9-10-22-11-13/h3-11H,12H2,1-2H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRPMKYTJUNTRU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CSC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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